12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid
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Overview
Description
12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is a heterocyclic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid involves multiple steps, typically starting with the formation of the azepinoquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to the formation of reduced analogs with modified functional groups.
Scientific Research Applications
12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.
Azepine derivatives: Compounds with azepine rings and varying functional groups.
Uniqueness
12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
12-oxo-5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazoline-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8,12,15H,1-4,7H2,(H,18,19) |
InChI Key |
LOXXQYCKALCAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1 |
Origin of Product |
United States |
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